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N4-Acetylcytosine - 14631-20-0

N4-Acetylcytosine

Catalog Number: EVT-300649
CAS Number: 14631-20-0
Molecular Formula: C6H7N3O2
Molecular Weight: 153.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N4-Acetylcytosine is a modified nucleoside, specifically a derivative of the nucleic acid base cytosine. [] It is characterized by the presence of an acetyl group attached to the N4 nitrogen atom of the cytosine ring. [] While not naturally occurring in DNA, N4-acetylcytosine is found as a post-transcriptional modification in RNA, particularly in ribosomal RNA (rRNA) of both bacteria and archaea. [, ] This modification is believed to play a role in rRNA structure, stability, and function, potentially influencing ribosome biogenesis and translation. [, ] Additionally, N4-acetylcytosine serves as a versatile synthetic intermediate in nucleoside chemistry, enabling the development of various biologically active compounds, including potential antiviral and anticancer agents. [, , , , , , , , , , , ]

Future Directions
  • Further exploration of antiviral and anticancer activity: Continued research is needed to optimize the potency, selectivity, and pharmacological properties of existing N4-acetylcytosine derivatives for clinical applications. [, , , ]
  • Investigating the role of N4-acetylcytosine in rRNA: Further studies are required to fully elucidate the biological function of N4-acetylcytosine in rRNA and its impact on ribosome biogenesis and translation. [, ] This includes exploring the enzymes involved in its biosynthesis and the potential consequences of its dysregulation. [, ]
  • Development of novel RNA-targeting therapeutics: Leveraging the understanding of N4-acetylcytosine's role in RNA structure and function could lead to developing novel RNA-targeting therapeutics for various diseases. []
  • Exploring the impact of N4-acetylcytosine on RNA-protein interactions: Investigating how N4-acetylcytosine influences the binding of RNA-binding proteins to their targets could reveal novel regulatory mechanisms and potential therapeutic targets. []

Cytosine

  • Relevance: Cytosine is the parent compound of N4-Acetylcytosine. It can react with monosaccharide aldoses to form β-N-glycosides, which can then be acetylated to form the corresponding acetylated derivatives, including N4-Acetylcytosine. []

1-(Ethoxycarbonylmethyl)-N4-acetylcytosine

  • Relevance: It is synthesized by treating N4-Acetylcytosine with ethyl chloroacetate. Hydrolysis of this ester with hydrazine hydrate yields the hydrazide derivative, which can be further reacted to produce various sugar hydrazones. []

N4-Acetylcytosine-1-ylmethylhydrazones

  • Relevance: These compounds are synthesized by condensing the hydrazide derivative of N4-Acetylcytosine with monosaccharide aldoses. They are then acetylated to afford the per-O-acetyl derivatives. These compounds showed moderate antiviral activity against hepatitis B virus (HBV). []

1-(3-Bromo-3-deoxy-2,5-di-O-acetyl-β-D-xylofuranosyl)-N4-acetylcytosine and 1-(2-Bromo-3-deoxy-3,5-di-O-acetyl-β-D-arabinofuranosyl)-N4-acetylcytosine

  • Relevance: These compounds are key intermediates in an economical two-pot synthesis of 2′,3′-dideoxycytidine from N4-acetylcytidine. []

N4-(Chlorothioacetyl)cytosine

    3-(N4-Thioacetyl)cytosine

    • Relevance: Like N4-(Chlorothioacetyl)cytosine, 3-(N4-thioacetyl)cytosine is formed by the reaction of chlorothioketene with N4-Acetylcytosine in organic solvents but not in aqueous solutions. []

    3′-Deoxy-3′-amino-4′-hydroxymethylnucleosides

    • Relevance: These compounds can be synthesized by condensing a protected ribofuranose derivative with silylated derivatives of various nucleobases, including N4-Acetylcytosine, followed by deprotection and reduction steps. []

    4′-Amino-4′-deoxy-β-D-glucopyranosyl nucleosides

    • Relevance: These analogs, including those with adenine, uracil, and cytosine bases, can be synthesized from a galactose derivative through a multi-step process that includes a stannic chloride-catalyzed nucleosidation with silylated N4-Acetylcytosine. []

    2′,3′-Dideoxycytidine

    • Relevance: It can be produced from N4-Acetylcytidine via a multi-step process involving bromination, reductive elimination, and hydrogenation. This synthesis highlights the utility of N4-Acetylcytosine as a precursor in developing nucleoside-based pharmaceuticals. []

    1-β-D-Arabinofuranosyl cytosine (Ara-C)

    • Relevance: This compound can be synthesized from N4-Acetylcytidine by a series of reactions that include treatment with acyl bromide and potassium hydroxide. []

    3',5'-di-O-acyl-2'-bromo-2'-deoxyuridine

    • Relevance: This compound is synthesized by reacting uridine with an acyl bromide, and its formation highlights the diverse reactivity of nucleosides like N4-Acetylcytosine towards acyl bromides. []

    (Z)-6-Benzyloxy-2-formylamino-9-[(2-carbethoxycyclopropylidene)methyl]purine and (Z)-6-Benzyloxy-2-formylamino-7-[(2-carbethoxy-cyclopropylidene)methyl]purine

    • Relevance: These compounds are formed during the stereoselective synthesis of antiviral synguanol, while N4-Acetylcytosine, when reacted with a similar cyclopropane carboxylate, yielded (Z,E)-1-(2-carbethoxycyclopropropylidenemethyl)cytosine. []

    N4-Acetyldeoxycytidine

    • Relevance: Aqueous solutions of DNA cleave S-(1,2-dichlorovinyl)thioacetate to form N4-Acetyldeoxycytidine within DNA. This finding is relevant to the study of DNA adduct formation by reactive metabolites like chlorothioketene, which also interacts with N4-Acetylcytosine. []
    • Relevance: Similar to how chlorothioketene reacts with N4-Acetylcytosine, haloketenes and haloacyl chlorides can react with nucleobases to form haloacyl adducts. These adducts provide insights into the potential DNA damage caused by reactive intermediates derived from halogenated compounds. []

    2‘-Deoxy-2‘-methylene-4‘-thiocytidine and 2‘-Deoxy-2‘,2‘-difluoro-4‘-thiocytidines

    • Relevance: The synthesis of these compounds, which involves a Pummerer-type glycosylation with trimethylsilylated N4-Acetylcytosine, demonstrates the versatility of N4-Acetylcytosine as a building block for creating modified nucleosides with potential therapeutic applications. []
    Source and Classification

    N4-Acetylcytosine is synthesized from cytosine, which is one of the four primary nucleobases in DNA and RNA. It can be found in both prokaryotic and eukaryotic organisms, often associated with ribosomal RNA (rRNA) and transfer RNA (tRNA). The compound is categorized under modified nucleosides due to its structural alterations that influence RNA stability and function.

    Synthesis Analysis

    The synthesis of N4-acetylcytosine can be achieved through various methods, including chemical acetylation and enzymatic pathways.

    1. Chemical Synthesis:
      • A common method involves the reaction of cytosine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. This process typically requires careful control of temperature and reaction time to optimize yield and purity.
      • Example parameters include:
        • Temperature: 20-25°C
        • Reaction time: 24 hours
        • Yield: Approximately 50-60% with purity exceeding 98% .
    2. Enzymatic Synthesis:
      • N4-acetylcytosine can also be synthesized enzymatically by acetyltransferases, such as NAT10, which catalyzes the acetylation of cytidine residues in RNA. This method is significant for producing site-specific modifications within RNA molecules .
    Molecular Structure Analysis

    The molecular structure of N4-acetylcytosine features a pyrimidine ring with an acetyl group attached to the nitrogen at position four.

    • Molecular Formula: C5_5H6_6N2_2O
    • Molecular Weight: Approximately 126.11 g/mol
    • Structural Characteristics:
      • The acetyl group introduces steric effects that influence base pairing and stability within nucleic acid structures.
      • Crystallographic studies suggest that the N4-acetyl group prefers a conformation that allows for interaction with adjacent nucleotides, enhancing the stability of RNA structures .
    Chemical Reactions Analysis

    N4-acetylcytosine participates in various chemical reactions, primarily involving its role in RNA modifications:

    1. Acetylation Reactions:
      • The introduction of the acetyl group alters hydrogen bonding patterns, affecting RNA stability and function.
    2. Hydrolysis:
      • Under certain conditions, N4-acetylcytosine can undergo hydrolysis to regenerate cytidine, especially in biological systems where deacetylation is facilitated by specific enzymes .
    3. Interactions with Proteins:
      • N4-acetylcytosine can also interact with proteins involved in RNA metabolism, influencing translation efficiency and gene expression .
    Mechanism of Action

    The mechanism of action of N4-acetylcytosine primarily revolves around its incorporation into RNA:

    • Stabilization of RNA Structures: The presence of the acetyl group enhances the thermal stability of RNA duplexes, particularly those containing G-C base pairs adjacent to the modified cytidine .
    • Regulation of Gene Expression: The modification is linked to increased translation efficiency and may play roles in cellular signaling pathways. Dysregulation of enzymes responsible for its incorporation has been associated with diseases such as cancer .
    Physical and Chemical Properties Analysis

    N4-acetylcytosine exhibits several notable physical and chemical properties:

    • Solubility: It is soluble in polar solvents such as water and dimethyl sulfoxide.
    • Melting Point: The melting point varies depending on purity but generally falls within a range typical for nucleosides.
    • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature conditions .
    Applications

    N4-acetylcytosine has diverse applications across several scientific fields:

    1. Biochemical Research:
      • Used as a tool to study RNA modifications and their effects on gene regulation.
    2. Therapeutic Potential:
      • Investigated for its role in modulating cellular responses, making it a candidate for therapeutic interventions in diseases linked to RNA dysregulation .
    3. Synthetic Biology:
      • Employed in the design of modified oligonucleotides for research applications, including studying RNA-RNA interactions and developing novel therapeutics .
    Introduction to N4-Acetylcytosine (ac4C)

    Historical Discovery and Evolutionary Conservation of ac4C

    N4-Acetylcytidine (ac4C) was first identified in 1966 as a post-transcriptional modification in Saccharomyces cerevisiae transfer RNA (tRNA), marking a pivotal advancement in RNA biochemistry [6] [9]. By 1978, its presence was confirmed in ribosomal RNA (rRNA), establishing its occurrence in multiple RNA classes across prokaryotes and eukaryotes [3] [6]. This modification involves the enzymatic addition of an acetyl group to the nitrogen at the fourth position of cytidine, fundamentally altering the base’s chemical properties and functional roles [1] [9].

    Evolutionarily, ac4C exhibits remarkable conservation spanning archaea, bacteria, yeast, plants, and mammals. Studies in Arabidopsis thaliana, Mus musculus, and Homo sapiens confirm its critical preservation in ribosomal RNA, transfer RNA, and messenger RNA, underscoring its indispensable role in fundamental cellular processes [1] [6] [8]. For example, ac4C sites in 18S rRNA (helix 34 and 45) are universally conserved from yeast to humans, directly influencing ribosomal accuracy and translational fidelity [2] [9]. The persistence of the ac4C writer enzyme, N-Acetyltransferase 10 (NAT10), across these organisms further highlights the modification’s deep evolutionary significance [4] [6].

    Table 1: Evolutionary Conservation of ac4C Across Domains of Life

    Organism GroupRNA TargetsConserved Genomic Sites/Function
    Archaea/BacteriatRNAWobble base of tRNAMet; Thermal stability
    YeasttRNA, rRNAHelix 34 (18S rRNA); Translation accuracy
    PlantsmRNA, DNAEuchromatin marks; Transcriptional regulation
    MammalstRNA, rRNA, mRNACDS regions; mRNA stability and translation

    Chemical and Epitranscriptomic Significance of RNA Acetylation

    Chemically, ac4C arises from the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to cytidine’s N4 position, catalyzed by NAT10. This reaction requires energy (ATP) and, for tRNA modification, the adaptor protein THUMP Domain Containing 1 (THUMPD1) [4] [6]. The acetyl group introduces steric bulk and enhances hydrophilicity, destabilizing Watson-Crick base pairing while strengthening Hoogsteen interactions. This structural shift increases RNA flexibility and influences its interactions with ribosomal subunits, decay complexes, and RNA-binding proteins [1] [3] [9].

    Functionally, ac4C’s location dictates its epitranscriptomic impact:

    • Coding Sequences (CDS): ac4C enrichment near the polyA tail enhances messenger RNA stability by impeding deadenylase-mediated decay. Bioinformatics analyses reveal strong ac4C clustering at wobble sites within codons, facilitating efficient ribosome translocation and peptide chain elongation [4] [6] [9].
    • 5′ Untranslated Regions (5′ UTRs): ac4C promotes cap-independent translation initiation by recruiting eukaryotic initiation factors [6] [9].
    • Transfer RNA and Ribosomal RNA: In tRNA’s anticodon loop (e.g., tRNASer, tRNALeu), ac4C ensures codon-anticodon fidelity. In rRNA, it maintains ribosomal structural integrity and translational accuracy [2] [4].

    Detection methodologies have evolved significantly. Early techniques like high-performance liquid chromatography (HPLC) provided quantitative data but lacked resolution [4] [6]. Contemporary approaches like acetylated RNA immunoprecipitation sequencing (acRIP-seq) and chemical-assisted ac4C sequencing (ac4C-seq) enable nucleotide-resolution mapping. Machine learning tools (e.g., XG-ac4C) further predict modification sites genome-wide [4] [6].

    Table 2: Detection Methods for ac4C Modification

    MethodPrincipleResolutionKey Applications
    HPLC/LC-MS/MSMass separation of nucleosidesLowQuantification in bulk RNA
    acRIP-seqAntibody-based enrichmentModerateGenome-wide ac4C profiling
    ac4C-seqBorohydride reduction + sequencingNucleotideSite-specific validation
    PACES/XG-ac4C (in silico)Machine learning algorithmsPredictiveHigh-throughput screening

    Biological Roles in Cellular Homeostasis and Disease Ontology

    ac4C’s regulation of RNA stability and translation underpins critical cellular homeostasis mechanisms. In messenger RNA, it extends transcript half-life and boosts translational output, directly influencing the expression of proteins involved in metabolism, stress responses, and cell cycle progression [1] [3] [9]. For instance, during heat shock or nutrient deprivation, ac4C modification patterns dynamically shift to favor the translation of stress-response proteins [2] [3]. Depletion of NAT10 or ac4C disrupts fatty acid metabolism by destabilizing transcripts of key enzymes (e.g., ELOVL6, ACSL1), leading to reduced lipid accumulation and impaired cancer cell proliferation [4] [6].

    Dysregulation of ac4C is mechanistically linked to human pathologies:

    • Cancer: NAT10 is overexpressed in multiple carcinomas (e.g., colorectal cancer, esophageal squamous cell carcinoma). It stabilizes oncogene transcripts and upregulates fatty acid metabolism genes (ACAT1, ACSL3), driving tumor growth and metastasis [4] [6]. NAT10 inhibition reduces xenograft tumor growth, validating its therapeutic relevance [4] [6].
    • Autoimmune Disorders: Systemic lupus erythematosus (SLE) patients exhibit decreased ac4C levels and reduced NAT10 expression in CD4+ T cells. ac4C hypomodification dysregulates transcripts involved in NF-κB signaling, reactive oxygen species responses, and apoptosis, exacerbating autoimmune inflammation [5] [7].
    • Reproductive Biology: During mouse oocyte maturation, NAT10 and ac4C levels decline progressively. NAT10 knockdown arrests meiosis at metaphase I, linked to disrupted translation of genes governing chromatin remodeling (e.g., nucleosome assembly) and cytoskeletal dynamics [9].

    Table 3: Disease Associations of ac4C Dysregulation

    Disease CategoryKey Molecular FindingsFunctional Consequences
    CancerNAT10 overexpression; Hyperacetylation of metabolic genes (ELOVL6, ACSL4)Enhanced mRNA stability; Increased lipogenesis; Tumor proliferation
    Autoimmunity (SLE)NAT10 underexpression; Hypoacetylation in CD4+ T cellsDestabilization of anti-inflammatory transcripts; NF-κB hyperactivation
    Oocyte MaturationNAT10/ac4C decline; Misregulation of chromatin modifiersMeiotic arrest; Reduced polar body extrusion

    The discovery of potential ac4C "reader" proteins, like Transducin Beta-Like Protein 3 (TBL3), suggests additional regulatory complexity. TBL3 binds ac4C-modified transcripts and may mediate downstream effects on cytoskeletal anchoring and chromatin silencing [9]. Collectively, these insights position ac4C as both a biomarker for disease and a compelling therapeutic target.

    Properties

    CAS Number

    14631-20-0

    Product Name

    N4-Acetylcytosine

    IUPAC Name

    N-(2-oxo-1H-pyrimidin-6-yl)acetamide

    Molecular Formula

    C6H7N3O2

    Molecular Weight

    153.14 g/mol

    InChI

    InChI=1S/C6H7N3O2/c1-4(10)8-5-2-3-7-6(11)9-5/h2-3H,1H3,(H2,7,8,9,10,11)

    InChI Key

    IJCKBIINTQEGLY-UHFFFAOYSA-N

    SMILES

    CC(=O)NC1=CC=NC(=O)N1

    Canonical SMILES

    CC(=O)NC1=CC=NC(=O)N1

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